![molecular formula C21H15N3O3 B2917307 (3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide CAS No. 329786-48-3](/img/structure/B2917307.png)
(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide
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Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis
This involves the use of various spectroscopic methods (like IR, NMR, Mass spectroscopy) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) of the compound .Scientific Research Applications
Synthesis Methods
The synthesis of 3H-Naphtho[2.1-b]pyran-2-carboxamides (3H-Benzo[f]chromene-2-carboxamides) can be achieved through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids like ZnI2 and FeCl3. This method highlights a metal-free, environmentally friendly approach to prepare different benzo[f]chromene-2-carboxamide derivatives (Nizami & Hua, 2018).
Antibacterial Properties
Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives exhibit antibacterial effects against both Gram-negative and Gram-positive bacteria in vitro, making them significant in the field of medicinal chemistry (Pouramiri, Kermani, & Khaleghi, 2017).
Material Science Applications
In material science, these compounds have been used in the synthesis of metal–organic frameworks and for studying their thermostability and luminescence properties. Such frameworks can have applications in various fields, including catalysis and gas storage (Sun et al., 2012).
Chemical Transformations
The compounds have also been used in various chemical transformations. For instance, 3H-benzo[f]chromene-2-carboxamides have been used in the synthesis of chromen-4-ones, which are key intermediates in the preparation of hydroxybenzylated heterocycles (Raj & Ram, 2007).
Antioxidant and Antibacterial Agents
These derivatives have also been synthesized as potential antioxidant and antibacterial agents, exemplifying their relevance in pharmaceutical research (Subbareddy & Sumathi, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c22-19(25)17-12-16-15-9-5-4-6-13(15)10-11-18(16)27-21(17)24-23-20(26)14-7-2-1-3-8-14/h1-12H,(H2,22,25)(H,23,26)/b24-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHMEOGDACAECR-FLFQWRMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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